
4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those similar to the title compound, typically involves cyclization reactions of thioamide with chloroacetoacetate or the reaction of 5-cyanophthalide with ammonium sulfide. These methods yield compounds with significant purity and high yields, demonstrating the feasibility of synthesizing complex oxadiazole derivatives through strategic chemical reactions (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of related 1,3,4-oxadiazole derivatives reveals crystallization in specific space groups, with the crystal structure being stabilized by various intermolecular interactions, including hydrogen bonds and π···π interactions. These findings indicate the importance of molecular interactions in defining the crystalline structures of these compounds (P. Sharma et al., 2016).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives engage in a range of chemical reactions, leading to the formation of various biologically active molecules. For instance, reactions with amines and thiophenol yield amidine derivatives and thioimidate, respectively, showcasing the chemical versatility of these compounds (D. M. Argilagos et al., 1998).
科学的研究の応用
Corrosion Inhibition
One of the synthesized oxadiazole derivatives was studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research demonstrated that oxadiazole derivatives could significantly reduce corrosion rates through various mechanisms, including adsorption and formation of protective layers on the metal surface. The study utilized weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the corrosion inhibition efficiency, which reached up to 96.29% under certain conditions (Kalia et al., 2020).
Anticancer Activity
Research into the chemistry of new dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as potential anticancer agents revealed that certain oxadiazole compounds displayed promising cytotoxic activities. These compounds were synthesized and their structures confirmed through spectral data and elemental analysis. Some showed notable anticancer efficacy, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Abu‐Hashem & Aly, 2017).
Antimicrobial and Antioxidant Properties
The synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated their potential in antimicrobial and antioxidant applications. These compounds were evaluated for their efficacy against bacteria such as Staphylococcus aureus and exhibited good antibacterial activity. Additionally, some derivatives showed potent antioxidant properties, further supporting the diverse biological activities of oxadiazole derivatives (Karanth et al., 2019).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-4-9-18-14(23)11-28-17-21-20-15(27-17)10-19-16(24)12-5-7-13(8-6-12)29(25,26)22(2)3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAAIXBCNRDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)
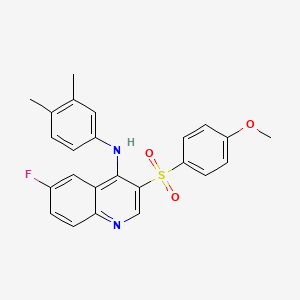

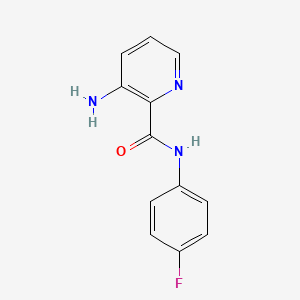

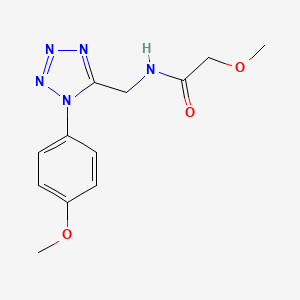
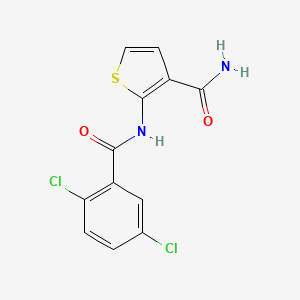
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
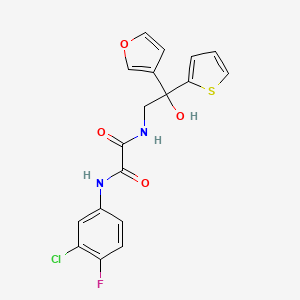
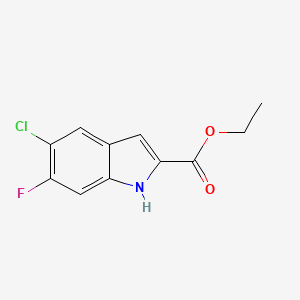
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)